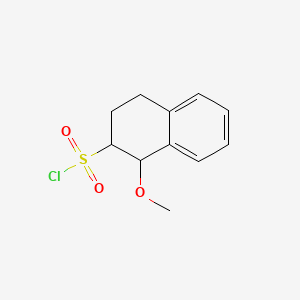

rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

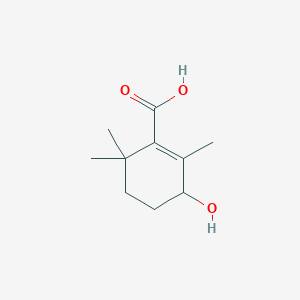

rac-(1R,2R)-1-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-スルホニルクロリド: は、その独特の構造特性と様々な科学分野における潜在的な用途で知られる化学化合物です。この化合物は、メトキシ基、テトラヒドロナフタレン環、スルホニルクロリド官能基の存在を特徴としており、有機合成における汎用的な中間体となっています。

準備方法

合成経路と反応条件: rac-(1R,2R)-1-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-スルホニルクロリドの合成は、一般的に以下の手順が含まれます。

出発物質: 合成は、1-メトキシ-1,2,3,4-テトラヒドロナフタレンの調製から始まります。

スルホニル化: 次の手順は、スルホニルクロリド基の導入です。これは、一般的に、出発物質をクロロスルホン酸または塩化チオニルと制御された条件下で反応させることによって達成されます。

精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。

工業的製造方法: 工業的な設定では、rac-(1R,2R)-1-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-スルホニルクロリドの製造は、効率と収率を高めるために連続フロープロセスを含める場合があります。自動化された反応器と最適化された反応条件の使用により、品質とスケーラビリティが保証されます。

化学反応の分析

反応の種類:

置換反応: rac-(1R,2R)-1-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-スルホニルクロリドのスルホニルクロリド基は、非常に反応性が高く、アミン、アルコール、チオールなどの様々な求核剤との求核置換反応を起こす可能性があります。

酸化と還元: この化合物は、使用する試薬と条件に応じて、酸化反応と還元反応にも参加する可能性があります。

一般的な試薬と条件:

求核置換: 一般的な試薬には、アミン、アルコール、チオールなどがあります。反応は、一般的に、トリエチルアミンまたはピリジンなどの塩基の存在下で行われます。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

置換生成物: 使用する求核剤に応じて、主な生成物は、スルホンアミド、スルホン酸エステル、またはスルホン酸チオエステルとなる可能性があります。

酸化生成物: 酸化は、スルホン酸またはその他の酸化された誘導体の形成につながる可能性があります。

還元生成物: 還元は、一般的に対応するスルホニル誘導体をもたらします。

科学的研究の応用

化学:

有機合成における中間体: rac-(1R,2R)-1-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-スルホニルクロリドは、医薬品や農薬など、様々な有機化合物の合成における中間体として広く使用されています。

生物学と医学:

創薬: この化合物の反応性は、新しい薬物や治療薬の開発における貴重な構成要素となっています。

生化学研究: 酵素機構とタンパク質修飾の研究に使用されます。

業界:

材料科学: この化合物は、特殊ポリマーと先端材料の製造に使用されます。

化学製造: 染料、顔料、その他のファインケミカルの製造における重要な中間体として役立ちます。

科学的研究の応用

Chemistry:

Intermediate in Organic Synthesis: rac-(1R,2R)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound’s reactivity makes it a valuable building block in the development of new drugs and therapeutic agents.

Biochemical Research: It is used in the study of enzyme mechanisms and protein modifications.

Industry:

Material Science: The compound is utilized in the production of specialty polymers and advanced materials.

Chemical Manufacturing: It serves as a key intermediate in the manufacture of dyes, pigments, and other fine chemicals.

作用機序

rac-(1R,2R)-1-メトキシ-1,2,3,4-テトラヒドロナフタレン-2-スルホニルクロリドの作用機序は、主にスルホニル化剤としての反応性に関係しています。スルホニルクロリド基は、求核剤と反応して、スルホンアミド、スルホン酸エステル、またはスルホン酸チオエステル結合を形成できます。これらの反応は、標的分子の構造と機能を変更する上で重要であり、それによって生物学的活性と特性に影響を与えます。

類似化合物の比較

類似化合物:

- rac-(1R,2R)-2-(トリフルオロメチル)シクロプロピルメタンスルホニルクロリド

- rac-(1R,2R)-2-クロロシクロヘキサン-1-スルホニルクロリド

- rac-(1R,2R)-2-(メトキシカルボニル)シクロプロパン-1-カルボン酸

比較:

- 構造上の違い: これらの化合物は、スルホニルクロリド官能基を共有していますが、シクロプロピル基、シクロヘキサン基、またはメトキシカルボニル基の存在など、コア構造が異なります。

- 反応性: これらの化合物の反応性は、スルホニルクロリド基に付加された置換基の電子効果と立体効果に基づいて変化する可能性があります。

- 用途: 各化合物は、その構造特性に基づいて、独自の用途があります。たとえば、rac-(1R,2R)-2-(トリフルオロメチル)シクロプロピルメタンスルホニルクロリドは、しばしばフッ素化学で使用される一方、rac-(1R,2R)-2-クロロシクロヘキサン-1-スルホニルクロリドは、シクロヘキサン誘導体の合成に用途が見いだされます。

類似化合物との比較

- rac-(1R,2R)-2-(trifluoromethyl)cyclopropylmethanesulfonyl chloride

- rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride

- rac-(1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Comparison:

- Structural Differences: While these compounds share the sulfonyl chloride functional group, they differ in their core structures, such as the presence of cyclopropyl, cyclohexane, or methoxycarbonyl groups.

- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents attached to the sulfonyl chloride group.

- Applications: Each compound has unique applications based on its structural properties. For example, rac-(1R,2R)-2-(trifluoromethyl)cyclopropylmethanesulfonyl chloride is often used in fluorine chemistry, while rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride finds applications in the synthesis of cyclohexane derivatives.

特性

分子式 |

C11H13ClO3S |

|---|---|

分子量 |

260.74 g/mol |

IUPAC名 |

1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3 |

InChIキー |

ZRYFAGVIHLEQJW-UHFFFAOYSA-N |

正規SMILES |

COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12311199.png)

![2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12311202.png)

![2-[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12311217.png)

![(6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) (E)-2-methylbut-2-enoate](/img/structure/B12311237.png)

![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid, cis](/img/structure/B12311261.png)

![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)